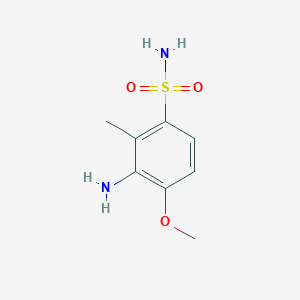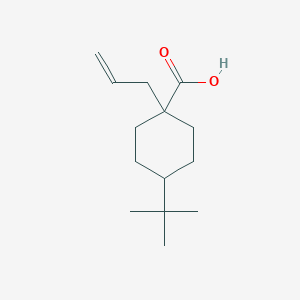![molecular formula C9H7F3O5 B13527573 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a versatile compound with numerous applications in scientific research and industry. It is known for its unique chemical structure, which includes a trifluoromethoxy group that enhances its lipophilicity and electron-withdrawing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but has a boronic acid functional group instead of the acetic acid moiety.
3-(Trifluoromethoxy)phenylboronic acid: Similar to 4-(Trifluoromethoxy)phenylboronic acid but with the trifluoromethoxy group in a different position.
Uniqueness
The presence of both the hydroxyl and trifluoromethoxy groups in 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid makes it unique. This combination enhances its lipophilicity and electron-withdrawing properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7F3O5 |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16) |
Clé InChI |
AWEMPCNWIXXQSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)O)O)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


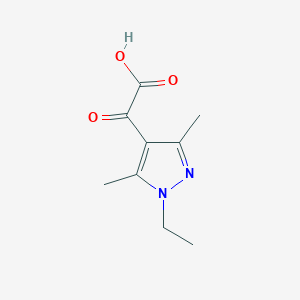
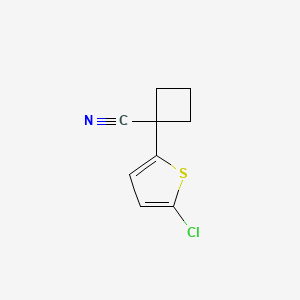



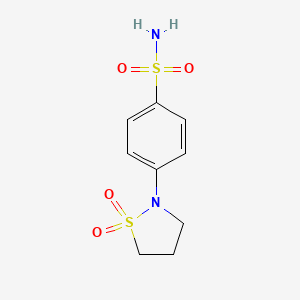


![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

